DTAN

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1’-Diamino-2,2’-dinaphthyl disulfide can be synthesized through the reaction of 1-naphthylamine with sulfur dichloride (S2Cl2) under controlled conditions . The reaction typically involves the use of a solvent such as chloroform or dichloromethane and is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of 1,1’-Diamino-2,2’-dinaphthyl disulfide involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is often purified using industrial-scale recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Diamino-2,2’-dinaphthyl disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: N-substituted derivatives.

Applications De Recherche Scientifique

Medical Image Segmentation

Overview:

DTAN has emerged as a powerful tool for enhancing the precision and robustness of medical image segmentation. This framework integrates a text attention mechanism that focuses on relevant areas within medical images, improving overall segmentation quality by filtering out noise and irrelevant background data.

Key Findings:

- Datasets Evaluated: this compound was rigorously tested on three datasets: Kvasir-Sessile, Kvasir-SEG, and GlaS, with a particular emphasis on Kvasir-Sessile due to its clinical relevance.

- Performance Metrics: Compared to state-of-the-art methods, this compound achieved a 2.77% increase in mean Intersection over Union (mIoU) and a 3.06% increase in mean Dice Similarity Coefficient (mDSC), indicating its superior performance in accurately segmenting medical images .

| Metric | This compound Performance | Comparison Method |

|---|---|---|

| Mean Intersection over Union (mIoU) | +2.77% | State-of-the-art |

| Mean Dice Similarity Coefficient (mDSC) | +3.06% | State-of-the-art |

Therapeutic Development for Nucleotide Repeat Disorders

Overview:

this compound's applications extend beyond imaging to potential therapeutic developments, particularly in addressing nucleotide repeat diseases such as Huntington's disease. Researchers have identified small molecular compounds that target specific functions related to these disorders.

Research Insights:

- Target Identification: The therapeutic target identified is Supt4h, which plays a significant role in the pathology of Huntington's disease.

- Compound Efficacy: Preliminary studies indicate that compounds designed using this compound principles can reduce the expression of genes containing expanded trinucleotide repeats (TNRs), offering a promising avenue for therapeutic intervention .

Implications for Drug Development and Bioequivalence Studies

Overview:

this compound also has implications in pharmaceutical sciences, particularly concerning bioequivalence studies for generic drug development. The framework can assist in evaluating different formulations and their performance.

Case Study Insights:

- In Vivo Studies: The FDA has highlighted the importance of multiple-dose studies using models like this compound to assess drug release rates and correlate them with in vivo performance.

- Regulatory Guidance: Utilizing this compound could facilitate establishing In Vitro-In Vivo Correlations (IVIVCs), which are critical for regulatory approvals of generic drugs .

Mécanisme D'action

The mechanism of action of 1,1’-Diamino-2,2’-dinaphthyl disulfide involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological activity. The amino groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Dithio-bis(1-aminonaphthalene): Similar structure but different reactivity due to the presence of additional functional groups.

1,1’-Binaphthyl-2,2’-diamine: An isomer with different spatial arrangement and properties.

Uniqueness

1,1’-Diamino-2,2’-dinaphthyl disulfide is unique due to its specific disulfide bond and amino group arrangement, which confer distinct chemical and biological properties. Its ability to form fluorescent compounds and participate in various chemical reactions makes it valuable in multiple research and industrial applications .

Activité Biologique

5-Demethyltangeretin (5-DTAN) is a flavonoid compound that has garnered attention for its potential anticancer properties. This article provides an overview of the biological activity of 5-DTAN, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with related compounds.

5-DTAN exhibits several biological activities that contribute to its anticancer effects:

- Cell Cycle Arrest : Research indicates that 5-DTAN induces G2/M phase arrest in cancer cells. This was demonstrated in studies involving human non-small cell lung cancer (NSCLC) cells, where treatment with 5-DTAN led to significant alterations in cell cycle progression, primarily through the downregulation of cyclin-dependent kinase regulators such as Cdc25c and Cyclin B1 .

- Induction of Apoptosis : The compound has been shown to trigger apoptosis via the intrinsic mitochondrial pathway. This includes the activation of caspase-3 and the formation of DNA laddering, which is a hallmark of apoptotic cell death. In vitro studies revealed that 5-DTAN treatment resulted in an increased apoptotic ratio in treated cancer cells compared to controls .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that 5-DTAN significantly inhibits tumor growth in xenograft models. For instance, oral administration of 5-DTAN resulted in a marked reduction in tumor size and weight in nude mice bearing tumors, showcasing its potential as an effective anticancer agent .

Comparative Efficacy

Comparative studies have highlighted the superior efficacy of 5-DTAN over its parent compound tangeretin (TAN) and other derivatives:

| Compound | IC50 (µM) | Mechanism of Action | Cell Type |

|---|---|---|---|

| 5-DTAN | 11.8 | G2/M phase arrest, apoptosis induction | PC-3 prostate cancer cells |

| TAN | 17.2 | Less effective apoptosis induction | PC-3 prostate cancer cells |

| 5-ATAN | 5.1 | Stronger apoptosis induction | MCF-7 breast cancer cells |

The above table summarizes findings from various studies indicating that 5-DTAN is more potent than TAN in inhibiting cancer cell growth and inducing apoptosis. Notably, the acetylated derivative, 5-ATAN, demonstrated even greater potency against certain cancer cell lines, suggesting that structural modifications can enhance biological activity .

Case Studies

Several case studies have investigated the biological effects of 5-DTAN:

- Study on NSCLC : A study conducted by Wang et al. assessed the effects of 5-DTAN on NSCLC cells. Results showed that treatment led to significant cell death and reduced proliferation rates, attributed to cell cycle arrest and apoptosis induction .

- Breast Cancer Model : Another study focused on MCF-7 breast cancer cells, where both 5-DTAN and its acetylated form (5-ATAN) were evaluated. The findings revealed that while both compounds inhibited cell growth, 5-ATAN was more effective at lower concentrations due to enhanced solubility and bioavailability .

- Xenograft Studies : In vivo experiments using nude mice demonstrated that oral administration of 5-DTAN significantly suppressed tumor growth compared to control groups, reinforcing its potential as a therapeutic agent against various cancers .

Propriétés

IUPAC Name |

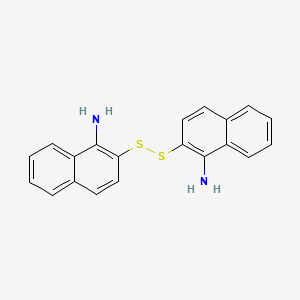

2-[(1-aminonaphthalen-2-yl)disulfanyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c21-19-15-7-3-1-5-13(15)9-11-17(19)23-24-18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXOEQDSHXTPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)SSC3=C(C4=CC=CC=C4C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312158 | |

| Record name | DTAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38262-57-6 | |

| Record name | 38262-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DTAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dithiodi(1-naphthylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.